Target-Compound Class Potency Range vs. Established NNMT Inhibitors: IC50 Comparison
Direct IC50 data for CAS 1090686-10-4 are not publicly available in the accessed literature. The closest structurally characterized analog, 2-amino-6-chloro-N-(cyanomethyl)nicotinamide (compound 3u, a pyridine cyanoacetamide derivative), exhibits an IC50 of 0.345 ± 0.041 µM against recombinant hNNMT. This places cyanoacetamide-integrated pyridines in an intermediate potency tier: substantially weaker than NCGC00685960 (IC50 < 10 nM [2]) but approximately 4-fold more potent than the bisubstrate inhibitor 78 (IC50 = 1.41 µM [3]) and at least 100-fold more potent than the natural substrate nicotinamide (estimated IC50 > 40 µM). The lack of quantitative head-to-head data for CAS 1090686-10-4 means all potency comparisons must be treated as class-level inference. [1]
| Evidence Dimension | hNNMT enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not reported for CAS 1090686-10-4; nearest class analog 3u: IC50 = 0.345 ± 0.041 µM |
| Comparator Or Baseline | NCGC00685960: IC50 < 0.010 µM; Bisubstrate Inhibitor 78: IC50 = 1.41 µM; Nicotinamide: IC50 > 40 µM (estimated) |
| Quantified Difference | Class analog 3u is ~35-fold weaker than NCGC00685960 and ~4.1-fold more potent than Bisubstrate Inhibitor 78 |
| Conditions | Recombinant human NNMT enzyme assay; luminescence-based methyltransferase activity detection after 20-30 min incubation (analog 3u conditions) |
Why This Matters
A >30-fold potency difference between the best-in-class compound and the cyanoacetamide series means procurement choice directly determines the concentration range required for cellular activity, impacting cost-per-experiment and off-target risk.
- [1] Shalini, R., et al. (2025). J. Mol. Struct., 1325, 140467. Compound 3u: IC50 = 0.345 ± 0.041 µM. View Source
- [2] MedChemExpress. NCGC00685960 (HY-175603) Product Datasheet: IC50 < 10 nM. View Source
- [3] Glpbio/10xchem. Bisubstrate Inhibitor 78 Datasheet: NNMT IC50 = 1.41 µM. View Source
